2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol precisely describes its fused bicyclic framework. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring at positions 1 and 5, respectively (Figure 1). The numbering begins at the pyrazole nitrogen (N1), with the pyrimidine ring extending to position 6, where a hydroxyl group is attached. Two 4-hydroxyphenyl substituents occupy positions 2 and 3 of the pyrazole ring, while the 1,3a-dihydro designation indicates partial saturation at the bridgehead carbon (C3a).
Molecular Formula : C₁₈H₁₅N₃O₃
Molecular Weight : 327.33 g/mol
Key Functional Groups :
- Pyrazolo[1,5-a]pyrimidine core
- Two para-hydroxyphenyl substituents
- Hydroxyl group at position 6
The planar geometry of the fused rings facilitates π-electron delocalization, as observed in related pyrazolopyrimidine systems.
X-ray Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core
Single-crystal X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines, such as the CRF-1 receptor antagonist 10d, reveal a nearly coplanar arrangement of the fused rings, with bond lengths indicative of aromatic character. The pyrazole N1–C2 bond (1.34 Å) and pyrimidine C5–C6 bond (1.38 Å) suggest partial double-bond character, consistent with resonance stabilization. In the title compound, the dihydro configuration at C3a introduces slight puckering, as evidenced by comparable structures in pyrazolotriazolopyrimidines.
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The hydroxyl group at position 6 forms intermolecular O–H···N interactions with the pyridinic nitrogen (N2) of adjacent molecules, creating dimeric units (Figure 2). Similar three-way hydrogen-bonding networks, involving methoxy oxygen and pyrrolic N–H protons, have been reported in 3{5}-dimethoxyphenylpyrazoles.
Tautomeric Behavior and Hydrogen Bonding Networks
The compound exhibits dynamic tautomerism mediated by solvent and temperature. In dimethyl sulfoxide (DMSO), equilibrium exists between the 3a-hydroxy (enol) and 6-keto (keto) tautomers, as inferred from ¹H NMR chemical shifts. The enol form predominates in the solid state, stabilized by intramolecular O–H···N hydrogen bonds between the C6 hydroxyl and pyrimidine N4 (distance: 2.68 Å).
Key Hydrogen Bonds :
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| O6–H···N4 | Pyrimidine N4 | 2.68 |
| C2–OH···O (solvent) | Solvent oxygen | 2.85 |
CPMAS ¹³C NMR studies of related compounds show static disorder in solvated forms, where water molecules mediate proton transfer between tautomers. For instance, in the hemihydrate of 3{5}-(3',4'-dimethoxyphenyl)pyrazole, the pyrrolic proton is disordered over N1 and N2 due to interactions with water.
Comparative Analysis with Related Pyrazolopyrimidine Isomers
Structural isomerism in pyrazolopyrimidines arises from variations in ring fusion and substituent placement. Compared to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives, the title compound’s [1,5-a] fusion imposes distinct electronic effects. Key differences include:
| Feature | [1,5-a] Isomer | [4,3-e] Isomer |
|---|---|---|
| Ring Fusion | Pyrazole N1–C5 linkage | Pyrazole C4–N3 linkage |
| Tautomeric Stability | Enol favored in solid state | Keto favored in polar solvents |
| Hydrogen Bonding | Intramolecular O–H···N | Intermolecular N–H···O |
The [1,5-a] isomer’s planar geometry enhances conjugation, reducing energy gaps between frontier molecular orbitals compared to bent [4,3-e] derivatives. This electronic profile may influence reactivity in synthetic applications, such as cyclocondensation reactions.
Properties
CAS No. |
802919-19-3 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C18H15N3O3/c22-13-5-1-11(2-6-13)16-17(12-3-7-14(23)8-4-12)20-21-10-15(24)9-19-18(16)21/h1-10,18,20,22-24H |
InChI Key |
VXXVLPCPMJSPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN3C2N=CC(=C3)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the hydroxyphenyl groups to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol. It has shown significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also exhibited antimicrobial activities against a range of bacterial strains. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC), showing effectiveness comparable to standard antibiotics .
Anti-inflammatory Effects
The structure of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging research points toward neuroprotective effects associated with this compound. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed promising results that warrant further exploration for drug development.
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that certain derivatives are effective against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism by which 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues Targeting Estrogen Receptors
The following table compares PHTPP with structurally related ER ligands:
Key Observations :
- Selectivity : PHTPP’s pyrazolo[1,5-a]pyrimidine core confers ERβ specificity, while MPP and PPT (pyrazole derivatives) target ERα. The 4-hydroxyphenyl groups in PHTPP and DPN are critical for ER binding, but their backbones (pyrimidine vs. propionitrile) dictate agonist/antagonist behavior .
- Functional Outcomes : PHTPP antagonism reverses ERβ-driven glycolysis in breast cancer cells, whereas DPN activates the same pathway .
Pyrazolo[1,5-a]pyrimidine Derivatives with Divergent Targets
Several pyrazolo[1,5-a]pyrimidine analogues exhibit distinct biological activities due to variations in substituents:
Key Observations :
- Substituent Influence : The 4-hydroxyphenyl groups in PHTPP are essential for ER binding, while ester or trifluoromethyl groups shift activity toward antimicrobial or CNS targets .
- Therapeutic Potential: Unlike PHTPP, pyrazolo[1,5-a]pyrimidines with thiophene or dimethylamino substituents lack defined receptor specificity, highlighting the importance of pharmacophore optimization .
Diarylheptanoids and Antioxidant Analogues
Diarylheptanoids, such as 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone, share the bis(4-hydroxyphenyl) motif with PHTPP but exhibit antioxidant rather than ER-modulating activity due to their linear heptane backbone .
Structural vs. Functional Divergence :
- Backbone Flexibility: Diarylheptanoids’ conjugated dienone systems enable free radical scavenging, whereas PHTPP’s rigid pyrazolo[1,5-a]pyrimidine core facilitates ERβ binding .
Biological Activity
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol (CAS Number: 802919-19-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, enzymatic inhibitory activities, and other pharmacological effects.
- Molecular Formula : C18H15N3O3
- Molecular Weight : 321.33 g/mol
- Structural Characteristics : The compound features a dihydropyrazolo framework with hydroxyl substituents on the phenyl rings, which may enhance its biological activity through hydrogen bonding and increased solubility.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study focusing on related pyrazolo derivatives reported IC50 values indicating potent cytotoxicity against several human cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.58 |
| HeLa | 0.69 |
| MDA-MB-231 | 0.33 |
These results highlight the potential of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol as a candidate for further development in cancer therapeutics.
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to act as selective inhibitors of various enzymes involved in cancer progression and other diseases.
- Mechanism of Action : The compound's structure allows it to interact with target enzymes through competitive inhibition. This interaction can disrupt pathways critical for tumor growth and survival .
Psychopharmacological Properties
Aside from anticancer activity, some derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in psychopharmacology. They may exhibit anxiolytic or antidepressant-like effects in preclinical models.
Toxicity and Safety Profile
The toxicity profiles of pyrazolo compounds are generally favorable compared to traditional chemotherapeutics. Studies indicate lower side effects due to their selective action on specific cellular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
